6-Deoxy-6-fluoro-alpha-D-glucopyranose

CAS No.: 62182-12-1

Cat. No.: VC17035002

Molecular Formula: C6H11FO5

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62182-12-1 |

|---|---|

| Molecular Formula | C6H11FO5 |

| Molecular Weight | 182.15 g/mol |

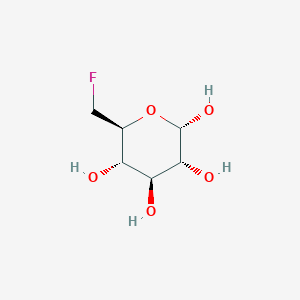

| IUPAC Name | (2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |

| Standard InChI | InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |

| Standard InChI Key | SHFYXYMHVMDNPY-DVKNGEFBSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 6-deoxy-6-fluoro-alpha-D-glucopyranose is C₆H₁₁FO₅, with a molar mass of 182.15 g/mol. Its IUPAC name, (2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol, reflects the stereochemical configuration of the glucopyranose ring. The fluorine substitution at C6 disrupts hydrogen bonding networks typical of glucose, altering solubility and conformational dynamics .

| Property | Value |

|---|---|

| CAS No. | 62182-12-1 |

| Molecular Formula | C₆H₁₁FO₅ |

| Molecular Weight | 182.15 g/mol |

| Isomeric SMILES | C([C@@H]1C@HO)F |

| InChI Key | SHFYXYMHVMDNPY-DVKNGEFBSA-N |

Table 1: Key chemical identifiers and structural descriptors of 6-deoxy-6-fluoro-alpha-D-glucopyranose .

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal that the fluorinated C6 position induces a chair-to-boat transition in the glucopyranose ring under specific solvent conditions. This conformational flexibility impacts interactions with glucose transporters (GLUTs), as the equatorial fluorine atom sterically hinders binding to certain GLUT isoforms .

Synthesis and Radiolabeling Strategies

Two-Step Radiochemical Synthesis

The ¹⁸F-labeled derivative, [¹⁸F]6FDG, is synthesized via nucleophilic substitution using ¹⁸F⁻ as the fluoride source . Starting with D-glucose, protective groups (benzylidene and isopropylidene) are introduced to the 3,5- and 1,2-positions, respectively, yielding a mesyl or tosyl intermediate. Subsequent fluorination at C6 followed by acidic hydrolysis produces [¹⁸F]6FDG with a radiochemical purity ≥96% and a decay-corrected yield of 71±12% .

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Protection of D-glucose | Benzylidene/isopropylidene | 85–90% |

| 2 | Fluorination with ¹⁸F⁻ | Kryptofix 2.2.2, 100°C | 75–80% |

| 3 | Deprotection | HCl (1M), 60°C | 95% |

Table 2: Optimized synthesis parameters for [¹⁸F]6FDG .

Automated Production Systems

Recent advancements employ modular synthesis platforms to streamline [¹⁸F]6FDG production, reducing synthesis time to 60–70 minutes post-irradiation . Automated systems enhance reproducibility, critical for clinical PET applications requiring batch-to-batch consistency.

Transport Mechanisms and Kinetics

Facilitated Diffusion via GLUT Transporters

6-Deoxy-6-fluoro-alpha-D-glucopyranose is transported via GLUT1 and GLUT4 isoforms in adipocytes and myocytes, mimicking natural glucose uptake . Competitive inhibition assays demonstrate a Kₐₜ (affinity constant) of 0.8 mM for GLUT1, comparable to glucose (0.5 mM) . Cytochalasin B, a GLUT inhibitor, reduces uptake by 85–90% in 3T3-L1 adipocytes, confirming transporter-dependent internalization .

Insulin Sensitivity

Contrary to earlier reports, insulin stimulates 6FDG uptake in adipocytes by 1.6-fold, paralleling the response of 3-O-methyl-D-glucose (3OMG), a standard transport assay substrate . This insulin responsiveness underscores its utility in studying metabolic disorders like diabetes.

Applications in Medical Imaging

PET Tracer for Glucose Transport

[¹⁸F]6FDG circumvents limitations of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (2FDG), which is phosphorylated and trapped intracellularly. Unlike 2FDG, 6FDG remains unmetabolized, enabling real-time tracking of glucose flux in tissues . In vivo PET studies in rats show negligible renal excretion unless phlorizin (a sodium-glucose cotransporter inhibitor) is co-administered, validating its stability in circulation .

Comparative Pharmacokinetics

| Parameter | 6FDG | 2FDG |

|---|---|---|

| Phosphorylation | No | Yes |

| Renal Excretion | Low (<5% in 60 min) | High (20–30% in 60 min) |

| Brain Uptake | Steady-state by 20 min | Accumulates over time |

Table 3: Pharmacokinetic comparison of 6FDG and 2FDG in rodent models .

Research Frontiers and Challenges

Conformational Studies

Molecular dynamics simulations predict that the 6-fluoro group stabilizes the α-anomer through hyperconjugative interactions with the ring oxygen . Experimental validation via X-ray crystallography remains pending, partly due to crystallization difficulties imposed by fluorine’s electronegativity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume